
Sligrl-NH2 (tfa)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sligrl-NH2 (tfa) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is added using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected using a cocktail of reagents, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Sligrl-NH2 (tfa) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
化学反応の分析
Types of Reactions
Sligrl-NH2 (tfa) primarily undergoes reactions typical of peptides, including:
Hydrolysis: Breaking down into constituent amino acids.
Oxidation: Particularly at the methionine residue if present.
Amidation: Formation of amide bonds during synthesis.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Amidation: Coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions are typically the individual amino acids or modified peptides, depending on the reaction conditions .
科学的研究の応用
Sligrl-NH2 (tfa) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigates the role of PAR-2 in various cellular processes, including inflammation and immune response.
Medicine: Explores potential therapeutic applications in conditions like pain, inflammation, and gastrointestinal disorders.
Industry: Utilized in the development of new drugs targeting PAR-2.
作用機序
Sligrl-NH2 (tfa) exerts its effects by binding to and activating protease-activated receptor-2 (PAR-2). This activation triggers intracellular signaling cascades involving G-protein coupled pathways. These pathways lead to various cellular responses, including the production of inflammatory mediators, modulation of pain perception, and regulation of immune responses .
類似化合物との比較
Similar Compounds
SLIGKV-NH2: Another PAR-2 agonist with a slightly different amino acid sequence.
TFLLR-NH2: A PAR-1 agonist with similar applications in research.
Uniqueness
Sligrl-NH2 (tfa) is unique due to its high specificity and potency as a PAR-2 agonist. This specificity makes it a valuable tool in studying the physiological and pathological roles of PAR-2, distinguishing it from other similar peptides .
特性
分子式 |
C31H57F3N10O9 |
|---|---|
分子量 |
770.8 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H56N10O7.C2HF3O2/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3;3-2(4,5)1(6)7/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34);(H,6,7)/t17-,18-,19-,20-,21-,23-;/m0./s1 |
InChIキー |
LVEFPJRPZFTZBQ-DBYSMBDASA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



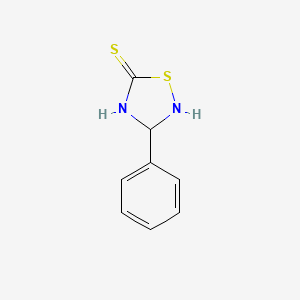
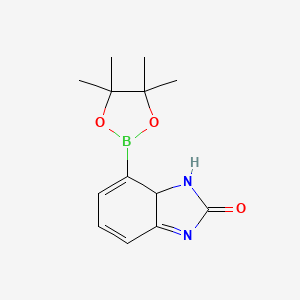
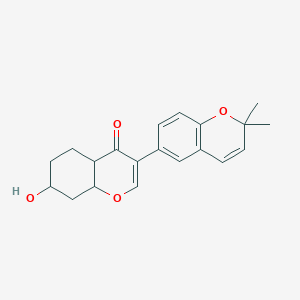
![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride](/img/structure/B12354535.png)
![N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)piperidine-3-carboxamide](/img/structure/B12354536.png)
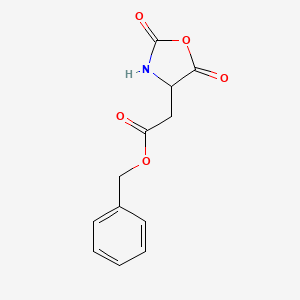
![2,7,9-Trimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadecan-10-one](/img/structure/B12354553.png)
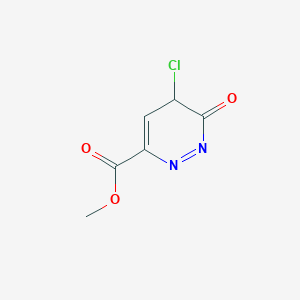
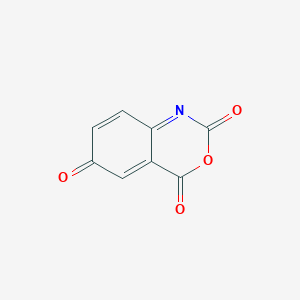
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12354571.png)
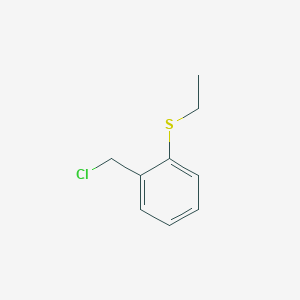
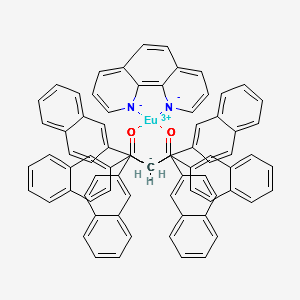
![5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354589.png)
